1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a chemical compound with the molecular formula and a molecular weight of 265.15 g/mol. It is classified as a piperazine derivative, which is significant in medicinal chemistry due to its pharmacological properties. The compound is typically presented as an off-white powder and is known for its purity of 97% when sourced from chemical suppliers such as VWR and Sigma-Aldrich .
1-(2-Tetrahydrofuroyl)piperazine hydrobromide is synthesized from 1-(2-tetrahydrofuroyl)piperazine, which serves as the base compound. The hydrobromide salt form enhances its stability and solubility in various solvents, making it suitable for pharmaceutical applications. This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures, which are crucial for biological activity .
The synthesis of 1-(2-tetrahydrofuroyl)piperazine hydrobromide can be achieved through several methods, primarily involving the reaction of piperazine derivatives with tetrahydrofuroic acid derivatives. A common synthetic route involves:
The process typically requires controlled temperatures and specific solvent systems to optimize yield and purity .
The molecular structure of 1-(2-tetrahydrofuroyl)piperazine hydrobromide consists of a piperazine ring substituted with a tetrahydrofuroyl group. The structural representation can be depicted as follows:
The presence of both nitrogen atoms in the piperazine ring and the furan moiety contributes to its unique chemical properties, influencing its interactions in biological systems .
1-(2-Tetrahydrofuroyl)piperazine hydrobromide can participate in various chemical reactions typical for piperazine derivatives:
These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry.
The mechanism by which 1-(2-tetrahydrofuroyl)piperazine hydrobromide exerts its biological effects typically involves interaction with specific receptors in biological systems. For instance, it may act on adrenergic receptors due to its structural similarity to other known piperazine-based pharmaceuticals.
Research indicates that compounds like this can modulate receptor activity, leading to physiological responses such as vasodilation or inhibition of inflammatory processes . Detailed studies on binding affinities and selectivity are essential for understanding its complete mechanism of action.
These properties are critical for determining the compound's suitability for various applications in research and pharmaceuticals .
1-(2-Tetrahydrofuroyl)piperazine hydrobromide has several scientific uses:
The versatility of this compound underscores its importance in both academic research and industrial applications within medicinal chemistry .
The development of synthetic routes to 1-(2-tetrahydrofuroyl)piperazine hydrobromide reflects broader trends in amide bond formation chemistry. Early industrial-scale production (1970s-1990s) relied predominantly on stoichiometric coupling methods with problematic reagents:
Schotten-Baumann conditions utilized thionyl chloride for acid activation, generating tetrahydrofuran-2-carbonyl chloride in situ. This intermediate was then reacted with piperazine in biphasic systems (dichloromethane-water) with sodium hydroxide as base [3]. This method suffered from hydrolytic decomposition (yields typically 65-75%) and required extensive purification to remove diacylated byproducts (N,N'-bis-(tetrahydrofuroyl)piperazine) [7].
Carbodiimide-mediated couplings (DCC, EDC) in anhydrous THF or acetonitrile emerged in the 1980s, improving yields to 80-85%. However, these required stoichiometric amounts of expensive coupling agents and generated urea derivatives that complicated isolation [3]. Post-2000 methodologies focused on atom economy and simplified purification:
The hexamethyldisilazane (HMDS)-mediated route (2001 patent) represented a significant breakthrough: Tetrahydrofuran-2-carboxylic acid (3.48g, 30mmol) and piperazine (5.16g, 60mmol) were combined with HMDS (4.83g, 30mmol) under nitrogen atmosphere at 110°C for 5 hours. This one-pot method achieved 93% yield of the free base after aqueous workup, eliminating the need for chromatographic purification [7]. The reaction proceeds via in situ formation of trimethylsilyl carboxylate, which undergoes nucleophilic attack by piperazine with liberation of ammonia as the only stoichiometric byproduct.
Table 1: Evolution of Synthetic Methods for 1-(2-Tetrahydrofuroyl)piperazine Free Base
Era | Primary Method | Typical Yield | Key Limitations | Significant Advance |
---|---|---|---|---|
1970s-1990s | Schotten-Baumann acylation | 65-75% | Hydrolytic decomposition; diacylation byproducts | Industrial scalability |
1980s-2000s | Carbodiimide coupling | 80-85% | Costly reagents; difficult urea removal | Improved anhydrous conditions |
Post-2000 | HMDS-mediated coupling | 90-93% | Requires high temperature | Atom economy; minimal byproducts |
Recent | Catalytic amidation | Under investigation | Catalyst cost/availability | Potential for room-temperature reactions |
Modern approaches now explore catalytic direct amidation using boronic or titanium-based catalysts, though these remain primarily at the research stage for this specific substrate combination [1]. The historical trajectory demonstrates a clear shift toward greener processes with reduced auxiliary reagent consumption and simplified isolation protocols.
Conversion of the free base 1-(2-tetrahydrofuroyl)piperazine to its hydrobromide salt presents unique challenges due to the compound's hygroscopic nature and the pharmaceutical requirement for high crystalline purity (>99.5%). Traditional and contemporary salt formation strategies exhibit marked differences in efficiency and product quality:
Traditional hydrobromide formation (pre-2000) typically employed hydrogen bromide gas bubbling through solutions of the free base in aprotic solvents:
Modern hydrobromide techniques leverage controlled crystallization from alternative solvent systems:
Table 2: Hydrobromide Salt Formation Techniques Compared
Parameter | HBr Gas Method | Aqueous HBr/Alcohol | Solvent-Antisolvent |
---|---|---|---|
Reaction Temperature | 0-5°C | 70-80°C (dissolution) → 20°C (crystallization) | 20-25°C |
Crystallization Time | 12-24 hours | 4-6 hours | 1-2 hours |
Typical Yield | 70-80% | 85-92% | 90-95% |
Bromide Content | 97-102% theoretical | 99.5-100.5% theoretical | 99.8-100.2% theoretical |
Key Advantage | Anhydrous conditions | Consistent hydrate formation | Rapid processing |
Primary Limitation | Poor crystal habit | Potential solvate formation | Residual solvent concerns |
Advanced crystallization monitoring tools (FBRM, PVM) now enable precise control of crystal size distribution during salt formation, ensuring optimal filtration characteristics essential for manufacturing efficiency [3]. The modern approaches consistently deliver material meeting the critical pharmaceutical specification of melting point 103-107°C (lit.) corresponding to the monohydrate crystalline form [4] [9].
The central C-N bond formation between tetrahydrofuran-2-carboxylic acid and piperazine demonstrates remarkable mechanistic diversity across different catalytic systems. Understanding these catalytic pathways enables rational optimization of the coupling step:
Organocatalytic pathways (HMDS-mediated):
Transition metal-catalyzed variants:
N-heterocyclic carbene (NHC) catalysis:
Table 3: Catalytic Mechanisms and Performance Metrics
Catalytic System | Temperature Range | Reaction Time | Yield | Key Side Reactions |
---|---|---|---|---|
HMDS-mediated | 110-120°C | 5-6 hours | 90-93% | N,N'-bis-acylation (3-5%) |
Pd/Xantphos | 60-80°C | 8-12 hours | 82-85% | Decarbonylation (8-12%) |
Ti(OiPr)4 | 80-100°C | 12-24 hours | 75-80% | Ester formation (10-15%) |
NHC catalysis | 20-25°C | 24-48 hours | 88-90% | Carbene dimerization |
The HMDS-mediated route remains dominant in manufacturing due to its operational simplicity despite the elevated temperature requirement. Critical side reactions across all systems include N,N'-bis-acylation (formation of 1,4-bis-(tetrahydrofuroyl)piperazine) and ester formation when alcoholic solvents are employed. Kinetic studies reveal pseudo-first-order dependence on both acid and piperazine concentrations in HMDS-mediated couplings, suggesting a bimolecular transition state in the rate-determining step [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: